molecular formula C16H16N4S2 B2467177 SARS-CoV-2 3CLpro-IN-13 CAS No. 622794-09-6

SARS-CoV-2 3CLpro-IN-13

Cat. No.: B2467177
CAS No.: 622794-09-6
M. Wt: 328.45
InChI Key: SHLBJLRRZKJCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SARS-CoV-2 3CLpro-IN-13: is a chemical compound designed to inhibit the activity of the 3-chymotrypsin-like protease (3CLpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This protease is essential for the viral replication and transcription processes, making it a critical target for antiviral drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 3CLpro-IN-13 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to maintain consistency .

Scientific Research Applications

SARS-CoV-2 3CLpro-IN-13 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the inhibition of the 3-chymotrypsin-like protease, providing insights into the development of antiviral therapies for COVID-19. Additionally, it serves as a tool for understanding the molecular mechanisms of viral replication and resistance .

Comparison with Similar Compounds

  • Nirmatrelvir
  • Ensitrelvir
  • WU-04

Comparison: SARS-CoV-2 3CLpro-IN-13 is unique in its chemical structure and binding affinity compared to other similar compounds. While nirmatrelvir and ensitrelvir are also 3CLpro inhibitors, this compound exhibits distinct binding interactions and resistance profiles, making it a valuable addition to the arsenal of antiviral agents .

Properties

IUPAC Name

(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(pyridin-3-ylmethyl)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S2/c1-12-4-2-6-15-19-14(10-20(12)15)11-22-16(21)18-9-13-5-3-7-17-8-13/h2-8,10H,9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLBJLRRZKJCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CSC(=S)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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